Gly6 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H21ClN6O7 |

|---|---|

Molecular Weight |

396.78 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C12H20N6O7.ClH/c13-1-7(19)14-2-8(20)15-3-9(21)16-4-10(22)17-5-11(23)18-6-12(24)25;/h1-6,13H2,(H,14,19)(H,15,20)(H,16,21)(H,17,22)(H,18,23)(H,24,25);1H |

InChI Key |

MFCVNFIZKVLEGR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Glycine Hydrochloride in Enzymatic Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine hydrochloride, the salt of the simplest amino acid glycine, is a versatile and fundamental reagent in the toolkit of researchers and scientists, particularly within the domain of enzymatic assays. Its utility stems primarily from its properties as a buffering agent, ensuring pH stability—a critical parameter for optimal enzyme activity and the generation of reliable kinetic data. Beyond its role in pH maintenance, glycine's intrinsic nature as an amino acid and a neurotransmitter allows it to participate in or modulate specific biological reactions. This guide provides an in-depth exploration of the functions of glycine hydrochloride in enzymatic assays, complete with experimental protocols, data presentation, and workflow visualizations to support drug development and scientific research.

Core Functions of Glycine Hydrochloride in Enzymatic Assays

The primary function of glycine hydrochloride in enzymatic assays is as a component of a glycine-HCl buffer system . This buffer is particularly effective in maintaining a stable acidic pH, typically in the range of 2.2 to 3.6. The stability of pH is paramount in enzyme kinetics, as even minor fluctuations can significantly alter an enzyme's structure, and consequently, its activity.

Glycine itself is an inhibitory neurotransmitter in the spinal cord and an allosteric regulator of NMDA receptors.[1] This dual role is crucial when studying enzymes involved in neurotransmission or when the assay system includes neuronal components.

Key applications include:

-

pH Maintenance: Creating a stable acidic environment optimal for the activity of certain enzymes, such as pepsin.

-

Elution in Affinity Chromatography: Used as an eluent to disrupt antibody-antigen interactions and release the target molecule.

-

Enzyme Quenching: Stopping an enzymatic reaction at a specific time point by rapidly changing the pH.

-

Neuroreceptor Studies: Acting as an agonist at glycine receptors and a co-agonist at NMDA receptors in relevant enzymatic assays.

Quantitative Data Summary

The following table summarizes the key properties of Glycine Hydrochloride relevant to its application in enzymatic assays.

| Property | Value | Significance in Enzymatic Assays |

| Molecular Formula | C₂H₆ClNO₂ | Essential for calculating molar concentrations for buffer preparation. |

| Molecular Weight | 111.54 g/mol | Critical for accurate preparation of solutions of known concentration. |

| pKa₁ (Carboxyl group) | ~2.34 | Determines the lower end of the effective buffering range for glycine-HCl buffers. |

| pKa₂ (Amino group) | ~9.6 | Relevant for glycine's behavior in more alkaline buffer systems (e.g., glycine-NaOH). |

| Effective Buffer Range | pH 2.2 - 3.6 (Glycine-HCl) | Defines the acidic pH range where this buffer system provides optimal pH stability for enzymatic reactions. |

| Solubility in Water | High | Allows for the preparation of concentrated stock solutions. |

Experimental Protocols

Preparation of a 0.1 M Glycine-HCl Buffer (pH 3.0)

This protocol outlines the preparation of a standard glycine-HCl buffer, a common reagent in many enzymatic assays requiring an acidic pH.

Materials:

-

Glycine (MW: 75.07 g/mol )

-

Hydrochloric Acid (HCl), 1 M solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Dissolve Glycine: Weigh 0.7507 g of glycine and dissolve it in approximately 80 mL of deionized water in a 100 mL beaker.

-

Adjust pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding HCl until the pH of the solution reaches 3.0.

-

Final Volume Adjustment: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the glycine is transferred. Add deionized water to bring the final volume to the 100 mL mark.

-

Sterilization and Storage: If necessary for the specific application, the buffer can be filter-sterilized using a 0.22 µm filter. Store the buffer at 4°C.

General Enzymatic Assay Protocol Using a Glycine-HCl Buffer

This protocol provides a general workflow for an enzymatic assay where a glycine-HCl buffer is used to maintain an acidic pH.

Workflow:

Caption: A generalized workflow for conducting an enzymatic assay using a glycine-HCl buffer.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, add the appropriate volume of the 0.1 M Glycine-HCl buffer (pH 3.0).

-

Enzyme Addition: Add the required amount of enzyme solution to the buffer. If testing inhibitors, they should be added at this stage.

-

Pre-incubation: Incubate the mixture at the optimal temperature for the enzyme for a short period (e.g., 5 minutes) to allow for thermal equilibration.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate.

-

Incubation: Let the reaction proceed for a predetermined amount of time, during which the conditions are kept constant.

-

Reaction Termination: Stop the reaction. This can be achieved by adding a quenching solution that drastically changes the pH (e.g., a strong base like NaOH) or by heat inactivation.

-

Detection: Measure the concentration of the product formed or the remaining substrate using an appropriate detection method (e.g., spectrophotometry, fluorometry).

Signaling Pathways and Logical Relationships

In the context of neuroscience research, glycine hydrochloride is not just a buffer component but an active pharmacological agent. It acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity. The following diagram illustrates the role of glycine in the activation of the NMDA receptor.

Caption: Role of glycine as a co-agonist in NMDA receptor activation.

This signaling pathway is crucial for researchers developing drugs targeting the glutamatergic system, where enzymatic assays might be used to screen for modulators of enzymes involved in glutamate or glycine metabolism or transport.

Conclusion

Glycine hydrochloride is an indispensable tool in the field of enzymology. Its primary role as a buffering agent ensures the integrity and reproducibility of enzymatic assays conducted in acidic conditions. Furthermore, its biological activity as a neurotransmitter provides a specific functional role in neurochemical and pharmacological studies. The protocols and diagrams presented in this guide offer a foundational understanding for researchers and professionals, enabling the effective application of glycine hydrochloride in their experimental designs and drug discovery workflows. A thorough comprehension of its functions and properties is essential for the generation of accurate and meaningful scientific data.

References

Glycine6 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of Glycine6 (Gly6) hydrochloride, also known as hexaglycine hydrochloride. This linear oligopeptide, composed of six glycine units, serves as a valuable tool in various research applications, particularly as a peptide substrate for specific enzymes.

Core Chemical and Physical Properties

Gly6 hydrochloride is the hydrochloride salt of hexaglycine. The addition of hydrochloric acid to the parent hexaglycine molecule increases its polarity and aqueous solubility. Key quantitative data for this compound and its parent molecule are summarized below.

| Property | Value | Source |

| Synonyms | Hexaglycine hydrochloride, Gly-Gly-Gly-Gly-Gly-Gly-OH HCl | [1][2] |

| Molecular Formula | C₁₂H₂₁ClN₆O₇ | [2] |

| Molecular Weight | 396.79 g/mol | [2] |

| CAS Number | 71176-49-3 | [2] |

| Appearance | White to off-white crystalline solid (inferred from glycine hydrochloride) | |

| Solubility | Highly soluble in water (inferred from glycine hydrochloride's solubility of 500 mg/mL) | |

| Melting Point | Not specified; for reference, glycine hydrochloride melts at 175-180°C | |

| pKa | Not specified; for reference, the pKa values for the α-carboxyl and α-amino groups of glycine are approximately 2.34 and 9.60, respectively. |

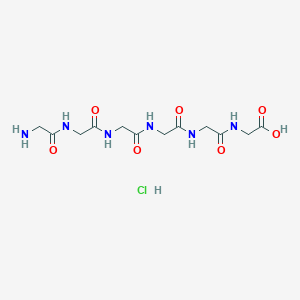

Chemical Structure

This compound consists of six glycine monomers linked by peptide bonds in a linear fashion. The hydrochloride salt is formed by the protonation of the N-terminal amino group by hydrochloric acid.

IUPAC Name: 2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid;hydrochloride

Below is a 2D representation of the chemical structure of the parent hexaglycine molecule.

Experimental Protocols

Synthesis of this compound

A plausible laboratory-scale synthesis of this compound would involve the solid-phase or solution-phase synthesis of the hexaglycine peptide, followed by purification and salt formation.

1. Solid-Phase Peptide Synthesis (SPPS) of Hexaglycine:

-

Resin and Amino Acid Preparation: A suitable resin (e.g., Wang or Rink amide resin) is used as the solid support. The first glycine residue is attached to the resin. Subsequent glycine residues are protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group on the amine and are activated for coupling.

-

Iterative Coupling and Deprotection: The synthesis proceeds through iterative cycles of deprotection of the N-terminal Fmoc group (typically with piperidine) and coupling of the next Fmoc-protected glycine.

-

Cleavage and Deprotection: Once the hexapeptide is assembled on the resin, it is cleaved from the solid support and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude hexaglycine peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Formation of the Hydrochloride Salt:

-

The purified hexaglycine is dissolved in a minimal amount of deionized water.

-

A stoichiometric amount of 1 M hydrochloric acid is added to the solution.

-

The solution is then lyophilized to obtain the this compound as a solid powder.

Characterization of this compound

The identity and purity of synthesized this compound would be confirmed using a combination of analytical techniques.

1. Mass Spectrometry:

-

Method: Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the hexaglycine cation.

-

Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of hexaglycine at m/z 361.15.

2. High-Performance Liquid Chromatography (HPLC):

-

Method: An analytical RP-HPLC method, similar to that used for other short peptides, would be employed to assess the purity of the final product. A C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is a common mobile phase system.

-

Expected Result: A single major peak in the chromatogram, indicating a high degree of purity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆) would be used to confirm the chemical structure.

-

Expected Result: The spectra would show characteristic peaks for the glycine methylene protons and carbonyl carbons, with chemical shifts consistent with a peptide structure.

4. X-ray Diffraction (for crystalline solid):

-

Method: Powder X-ray Diffraction (PXRD) can be used to characterize the crystalline form of the solid product.

-

Expected Result: A unique diffraction pattern that can serve as a fingerprint for this specific salt form.

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

The use of this compound as a substrate in an enzymatic assay follows a standard biochemical workflow.

References

Hexaglycine Peptide Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the substrate specificity concerning hexaglycine and, more broadly, polyglycine sequences. It details the enzymatic systems responsible for their cleavage and degradation, presents available data on their substrate preferences, and offers detailed experimental protocols for their study. This document is intended to be a valuable resource for researchers in biochemistry, cell biology, and drug development investigating the roles of polyglycine tracts in biological systems.

Introduction to Polyglycine Sequences

Polyglycine tracts, including the hexaglycine motif (G-G-G-G-G-G), are flexible, unstructured domains found in various proteins across different organisms. Their simplicity and flexibility can influence protein conformation, localization, and stability. The cellular machinery that recognizes and processes these sequences is a subject of ongoing research, with implications for understanding protein quality control, pathogenesis, and the development of targeted therapeutics. This guide explores the two primary contexts in which polyglycine cleavage and degradation occur: enzymatic hydrolysis by specific hydrolases and targeted degradation by the ubiquitin-proteasome system.

Enzymes and Pathways Targeting Polyglycine Sequences

The recognition and cleavage of hexaglycine and other polyglycine sequences are not mediated by a single, universal enzyme but rather by distinct biological systems with specific roles. These can be broadly categorized into direct enzymatic cleavage by hydrolases and degradation via cellular quality control pathways.

Fungal Polyglycine Hydrolases

A notable class of enzymes with specificity for polyglycine sequences are the fungal polyglycine hydrolases. These are secreted proteases that have been identified in phytopathogenic fungi.[1][2] They play a role in overcoming plant defense mechanisms by cleaving polyglycine linkers in specific plant proteins, such as class IV chitinases.[1][3]

These enzymes, including Bz-cmp from Cochliobolus carbonum and Es-cmp from Epicoccum sorghi, recognize and cleave Gly-Gly peptide bonds within polyglycine tracts.[2] Structurally, they are composed of two domains, with the C-terminal domain sharing similarities with class C β-lactamases, including a conserved catalytic nucleophilic serine.

Table 1: Cleavage Specificity of Fungal Polyglycine Hydrolases

| Enzyme | Source Organism | Cleavage Preference within Polyglycine Linker |

| Fvan-cmp | Fusarium vanettenii | Preferentially cleaves after the first glycine (Gly1), with minor products from cleavage after Gly2, Gly3, Gly4, Gly5, and Gly6. |

| Gm-cmp | Gaeumannomyces maydis | Cleaves with similar frequency after Gly3, Gly4, and Gly5. |

| Es-cmp | Epicoccum sorghi | Cleavage pattern similar to Gm-cmp. |

| Bz-cmp | Cochliobolus carbonum | Cleaves Gly-Gly bonds within the polyglycine linker. |

The Ubiquitin-Proteasome System and Ribosome-Associated Quality Control

In eukaryotic cells, the primary mechanism for the degradation of proteins containing aberrant or unusual sequences, including polyglycine tracts, is the Ubiquitin-Proteasome System (UPS). Proteins are targeted for degradation by the 26S proteasome through a process of polyubiquitination. Two key contexts in which polyglycine sequences are targeted by the UPS are through frameshift mutations in ubiquitin itself and as a result of ribosomal stalling.

A frameshift mutation in the ubiquitin-B gene can lead to the production of UBB+1, a mutant ubiquitin with a C-terminal extension that includes a polyglycine region. This mutant is found to accumulate in neurodegenerative diseases such as Alzheimer's disease. While UBB+1 itself can be ubiquitinated, its presence, particularly at high concentrations, can impair the function of the proteasome, contributing to pathology. The degradation of proteins with such polyglycine tails is handled by the general machinery of the UPS, rather than a specific polyglycine-cleaving enzyme.

The translation of mRNA sequences that lead to ribosome stalling triggers a cellular surveillance mechanism known as Ribosome-Associated Quality Control (RQC). While often studied in the context of poly(A) sequences which code for poly-lysine, this pathway is relevant for other stall-inducing sequences. The E3 ubiquitin ligase ZNF598 plays a crucial role in recognizing collided ribosomes. Upon recognition, ZNF598 ubiquitinates ribosomal proteins, initiating a cascade that leads to the degradation of the nascent polypeptide chain by the proteasome. Therefore, a hexaglycine sequence encoded by a problematic mRNA transcript could lead to ribosomal stalling and subsequent degradation of the nascent peptide via the ZNF598-dependent RQC pathway.

ZNF598-Mediated Ribosome-Associated Quality Control Pathway.

Experimental Protocols

Investigating the substrate specificity for hexaglycine and polyglycine sequences requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

MALDI-TOF MS Analysis of Peptide Cleavage

This protocol is designed to identify the cleavage products of a peptide substrate, such as hexaglycine, when incubated with a purified protease.

Materials:

-

Purified protease (e.g., recombinant fungal polyglycine hydrolase)

-

Hexaglycine or other peptide substrate

-

Reaction buffer appropriate for the protease

-

Trifluoroacetic acid (TFA)

-

α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution (saturated solution in 50% acetonitrile, 0.1% TFA)

-

MALDI-TOF mass spectrometer

Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the peptide substrate (e.g., 10-50 µM) in the appropriate reaction buffer.

-

Initiate the reaction by adding the purified protease to a final concentration determined by titration (e.g., 10-100 nM).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction at each time point by adding an equal volume of 1% TFA.

-

-

Sample Preparation for MALDI-TOF:

-

On a MALDI target plate, spot 1 µL of the CHCA matrix solution.

-

To the matrix spot, add 1 µL of the quenched reaction mixture.

-

Allow the spot to air dry completely, allowing the matrix and peptide to co-crystallize.

-

-

Data Acquisition:

-

Load the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the appropriate mass range for the expected substrate and cleavage products. Use a positive ion reflectron mode for better resolution and mass accuracy.

-

-

Data Analysis:

-

Identify the mass-to-charge (m/z) peaks corresponding to the uncleaved substrate and any new peaks that appear over time, which represent the cleavage products.

-

Calculate the theoretical masses of all possible cleavage products of the hexaglycine substrate to confirm the identity of the observed fragments.

-

Workflow for MALDI-TOF MS Analysis of Peptide Cleavage.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a protein substrate containing a hexaglycine sequence can be ubiquitinated by a specific E3 ligase.

Table 2: Components of a Typical In Vitro Ubiquitination Reaction

| Component | Stock Concentration | Final Concentration | Purpose |

| Reaction Buffer | 10x | 1x | Provides optimal pH and salt conditions. |

| E1 Activating Enzyme | ~5 µM | 50-100 nM | Activates ubiquitin in an ATP-dependent manner. |

| E2 Conjugating Enzyme | ~25 µM | 0.2-1 µM | Receives activated ubiquitin from E1. |

| E3 Ligase | ~10 µM | 0.2-1 µM | Transfers ubiquitin from E2 to the substrate. |

| Ubiquitin | ~10 mg/mL | 5-10 µM | The ubiquitin molecule to be conjugated. |

| ATP | 100 mM | 1-5 mM | Provides the energy for the E1 reaction. |

| Substrate Protein | User-defined | 1-5 µM | The protein to be tested for ubiquitination. |

| ddH₂O | - | To final volume | - |

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the substrate protein (with a hexaglycine tag).

-

As a negative control, prepare a parallel reaction lacking the E3 ligase or ATP.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the E3 ligase.

-

Incubate the reaction at 30-37°C for 1-2 hours.

-

-

Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an antibody against the substrate protein or its tag to detect higher molecular weight species corresponding to ubiquitinated forms. An anti-ubiquitin antibody can also be used.

-

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide level. This can be used to identify ribosome stalling at polyglycine-encoding sequences.

Table 3: Key Steps in a Ribosome Profiling Experiment

| Step | Description |

| 1. Translation Inhibition | Cells are treated with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. |

| 2. Cell Lysis | Cells are lysed under conditions that preserve ribosome-mRNA complexes. |

| 3. Nuclease Footprinting | The lysate is treated with RNase I to digest mRNA that is not protected by ribosomes. |

| 4. Ribosome Isolation | Monosomes (single ribosomes bound to mRNA fragments) are isolated by sucrose gradient ultracentrifugation. |

| 5. RNA Fragment Extraction | The ribosome-protected mRNA fragments (footprints) are extracted from the monosome fraction. |

| 6. Library Preparation | The ~30 nucleotide footprints are converted into a cDNA library for deep sequencing. This involves adapter ligation, reverse transcription, and PCR amplification. |

| 7. Deep Sequencing | The cDNA library is sequenced using a next-generation sequencing platform. |

| 8. Data Analysis | Sequencing reads are mapped to the transcriptome to determine the density of ribosomes at each codon, revealing sites of translational pausing. |

Conclusion

The substrate specificity for hexaglycine peptides is context-dependent. While specific fungal hydrolases can directly cleave the Gly-Gly bonds within polyglycine tracts, in eukaryotes, these sequences are primarily recognized as aberrant and targeted for degradation by the ubiquitin-proteasome system. The Ribosome-Associated Quality Control pathway, with ZNF598 as a key sensor, plays a crucial role in identifying and eliminating nascent polypeptides containing stall-inducing sequences like polyglycine. The experimental protocols detailed in this guide provide a framework for researchers to investigate the interactions of these systems with hexaglycine and other polyglycine-containing substrates, paving the way for a deeper understanding of their biological significance and potential as therapeutic targets.

References

Gly6 Hydrochloride: A Technical Guide to its Discovery and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gly6 hydrochloride, a synthetic hexamer of the amino acid glycine, has carved a niche in biochemical and microbiological research primarily as a specific substrate for enzymes that target the unique pentaglycine cross-bridges in the peptidoglycan of certain bacteria, most notably Staphylococcus aureus. This technical guide provides an in-depth overview of the discovery, history, and scientific application of this compound. It details its synthesis, presents quantitative data on its enzymatic cleavage, and provides standardized experimental protocols for its use. Visualizations of key processes are included to facilitate a deeper understanding of its utility in research.

Introduction and Historical Context

The scientific journey of this compound is intrinsically linked to the study of bacterial cell wall structure and the enzymes that degrade it. The discovery of the unique pentaglycine interpeptide bridge in the peptidoglycan of Staphylococcus aureus was a landmark in microbiology.[1][2] This structure provides essential rigidity to the bacterial cell wall, making it a prime target for antibacterial agents.[3]

The history of this compound's use in research began with the characterization of enzymes capable of cleaving these pentaglycine linkages. A pivotal enzyme in this context is lysostaphin , an endopeptidase produced by Staphylococcus simulans.[4] Early research into lysostaphin's mechanism of action revealed its high specificity for the glycyl-glycine bonds within the pentaglycine bridge.[4] This discovery necessitated the availability of defined, soluble substrates for kinetic and mechanistic studies, leading to the use of glycine oligopeptides, including hexaglycine (Gly6).

Another enzyme, zoocin A , a bacteriolytic agent from Streptococcus zooepidemicus, was also found to cleave hexaglycine, further cementing the role of Gly6 as a key research tool for studying such peptidoglycan-hydrolyzing enzymes. The hydrochloride salt form of hexaglycine enhances its stability and solubility in aqueous buffers used in biochemical assays.

Synthesis of Hexaglycine Hydrochloride

Hexaglycine is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected glycine monomers to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of Hexaglycine

-

Resin Preparation: A suitable resin, such as a Wang or Rink amide resin, is swelled in a non-polar solvent like dichloromethane (DCM) followed by a polar solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The first Fmoc-protected glycine (Fmoc-Gly-OH) is coupled to the resin using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as hydroxybenzotriazole (HOBt) in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound glycine is removed by treatment with a solution of 20% piperidine in DMF.

-

Iterative Coupling and Deprotection: Steps 2 and 3 are repeated five more times, adding one glycine residue in each cycle.

-

Cleavage and Deprotection: Once the hexaglycine chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (if any, though none for glycine) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

-

Purification and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified hexaglycine is then lyophilized.

-

Hydrochloride Salt Formation: The purified hexaglycine is dissolved in a minimal amount of deionized water, and a stoichiometric amount of hydrochloric acid is added. The solution is then lyophilized to obtain hexaglycine hydrochloride as a white powder.

Quantitative Data

The primary application of this compound is in enzymatic assays. The following tables summarize key quantitative data related to its use.

Table 1: Physicochemical Properties of Hexaglycine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀N₆O₇ | |

| Molecular Weight | 360.32 g/mol | |

| CAS Number | 3887-13-6 | |

| Appearance | White powder | - |

| Solubility | Soluble in water | - |

Table 2: Kinetic Parameters of Lysostaphin with Glycine-based Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Pentaglycine | - | ~0.006 | - | |

| Cross-linked PG fragments | - | - | 10-fold higher than pentaglycine |

Note: Detailed kinetic parameters for hexaglycine are often inferred from studies on pentaglycine, the natural substrate analog.

Experimental Protocols

Enzymatic Assay of Lysostaphin using this compound

This protocol describes a typical colorimetric assay to determine the activity of lysostaphin by measuring the release of free amino groups upon cleavage of hexaglycine.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock Solution: 10 mM this compound in assay buffer.

-

Enzyme Solution: Lysostaphin diluted in assay buffer to the desired concentration (e.g., 1 µM).

-

Ninhydrin Reagent: Prepare according to standard protocols.

-

-

Assay Procedure:

-

In a microtiter plate, add 50 µL of assay buffer to each well.

-

Add 25 µL of the this compound stock solution to each well.

-

To initiate the reaction, add 25 µL of the lysostaphin solution to the test wells. For control wells, add 25 µL of assay buffer.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of the ninhydrin reagent to each well.

-

Heat the plate at 100°C for 10 minutes to allow for color development.

-

Cool the plate to room temperature and measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of glycine.

-

Calculate the concentration of free amino groups released in the enzymatic reaction by comparing the absorbance values to the standard curve.

-

Determine the enzyme activity in units (µmol of product formed per minute).

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. The pentaglycine bridges of Staphylococcus aureus peptidoglycan are essential for cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysostaphin: A Staphylococcal Bacteriolysin with Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Gly6 hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly6 hydrochloride, also known as hexaglycine hydrochloride, is a synthetic oligopeptide of significant interest in microbiological and biochemical research. Composed of six glycine residues, it serves as a specific substrate for certain bacterial enzymes, particularly those involved in the degradation of bacterial cell walls. Its primary application lies in the study of these enzymes, such as lysostaphin and zoocin A, which have potential as novel antimicrobial agents. This technical guide provides comprehensive information on the properties of this compound, detailed experimental protocols for its use, and a visualization of its primary biochemical interaction.

Core Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Name | Hexaglycine hydrochloride |

| Synonyms | This compound |

| CAS Number | 71176-49-3 |

| Molecular Formula | C₁₂H₂₁ClN₆O₇ |

| Molecular Weight | 396.78 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Biochemical Interaction

This compound is not known to be involved in cellular signaling pathways. Its primary and well-documented role is as a substrate for specific bacterial endopeptidases that cleave the polyglycine cross-bridges in the peptidoglycan of certain bacterial species. Enzymes such as lysostaphin and zoocin A recognize and hydrolyze the peptide bonds within the hexaglycine chain, leading to the breakdown of the bacterial cell wall and subsequent cell lysis.[1][2]

The following diagram illustrates the enzymatic cleavage of this compound.

Experimental Protocols

Enzymatic Activity Assay for this compound Cleavage (Colorimetric)

This protocol is adapted from methods used for pentaglycine cleavage by lysostaphin and is suitable for determining the activity of enzymes that cleave this compound.[3] The assay is based on the chromogenic reaction between ninhydrin and the primary amines exposed upon peptide bond hydrolysis.

Materials:

-

This compound

-

Enzyme solution (e.g., lysostaphin, zoocin A)

-

20 mM HEPES buffer, pH 7.5

-

Ninhydrin reagent

-

96-well microplate

-

Incubator at 37°C

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in 20 mM HEPES buffer (e.g., 8 mM).

-

Reaction Setup:

-

In a 96-well microplate, add 50 µL of the this compound stock solution to each well.

-

Add 50 µL of the enzyme solution at various concentrations to the respective wells. For a negative control, add 50 µL of the HEPES buffer.

-

-

Incubation: Incubate the microplate at 37°C for a desired time course (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Colorimetric Reaction:

-

At each time point, take a 10 µL aliquot from each reaction well and transfer to a new 96-well plate.

-

Add 100 µL of ninhydrin reagent to each well containing the aliquot.

-

Seal the plate and heat it at 100°C for 10 minutes.

-

Cool the plate to room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The increase in absorbance at 570 nm is proportional to the amount of cleaved peptide bonds. The rate of the enzymatic reaction can be determined by plotting the absorbance against time.

The following diagram outlines the experimental workflow for the enzymatic activity assay.

Conclusion

This compound is a valuable tool for the characterization of bacterial enzymes with peptidoglycan-degrading activity. Its well-defined chemical properties and specific role as an enzyme substrate make it an ideal component for in vitro assays. The provided experimental protocol offers a reliable method for quantifying the activity of enzymes that target polyglycine linkages, which is crucial for research into novel antimicrobial agents and for understanding bacterial cell wall biochemistry.

References

The Pivotal Role of Glycine Repeats in Peptide Structure, Function, and Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycine, the simplest of all amino acids, plays a profoundly complex and critical role in the world of peptides and proteins. Its unique structural properties, stemming from a single hydrogen atom as its side chain, allow for remarkable conformational flexibility. When repeated in sequences, glycine residues give rise to distinct structural motifs that are fundamental to the function of a diverse array of proteins, from the structural scaffold of our bodies to the intricate machinery of cellular regulation. However, the very flexibility and aggregation propensity of glycine-rich regions also link them to the pathology of numerous debilitating diseases. This technical guide provides a comprehensive overview of the multifaceted role of glycine repeats in peptides, summarizing key structural and functional insights, detailing relevant experimental methodologies, and exploring their implications in health and disease.

The Structural Significance of Glycine Repeats: Flexibility and Higher-Order Architectures

The diminutive nature of glycine's side chain imparts a level of torsional freedom to the polypeptide backbone that is unparalleled by any other amino acid.[1] This inherent flexibility is a defining characteristic of glycine-rich regions and is central to their diverse structural roles.

The Collagen Triple Helix: A Paradigm of Glycine's Structural Importance

The most well-documented role of glycine repeats is in the structure of collagen, the most abundant protein in mammals.[2] Collagen is characterized by its signature repeating Gly-X-Y sequence, where X and Y are often proline and hydroxyproline, respectively.[3] Glycine's presence at every third position is an absolute requirement for the formation of the stable, right-handed triple helix.[2][3] Its small size allows it to occupy the sterically hindered space at the core of the helix, enabling the three polypeptide chains to pack tightly together. Any substitution of glycine in this position disrupts the helical structure, leading to a significant decrease in stability.

Table 1: Impact of Interruptions in the (Pro-Hyp-Gly)10 Repeating Pattern on Triple-Helix Stability

| Interruption Type | Description | Impact on Stability |

| Glycine Deletion | Removal of a glycine residue. | Most destabilizing. |

| Hydroxyproline Deletion | Removal of a hydroxyproline from the Y position. | Significantly destabilizing. |

| Alanine Insertion | Insertion of an alanine residue. | Less disruptive than deletions. |

| Glycine to Alanine Substitution | Replacement of a glycine with an alanine. | Least disruptive of the tested interruptions. |

Data synthesized from studies on model collagen-like peptides.

Glycine-Rich Loops and Turns: Facilitating Protein Folding and Function

Beyond the rigid structure of collagen, glycine repeats are frequently found in flexible loops and turns that connect more rigid secondary structural elements like alpha-helices and beta-sheets. This flexibility is crucial for the correct folding of proteins and for mediating interactions with other molecules. In protein kinases, for example, a glycine-rich loop is a conserved feature of the nucleotide-binding site, allowing the protein to adopt the necessary conformation to bind ATP.

The Functional Diversity of Glycine-Rich Peptides

The structural adaptability of glycine repeats translates into a wide range of biological functions. These regions can act as flexible linkers, mediate protein-protein and protein-nucleic acid interactions, and even form the basis of self-assembling biomaterials.

Protein-Protein and Protein-Nucleic Acid Interactions

Glycine-rich domains are often involved in molecular recognition. In plants, a superfamily of glycine-rich proteins (GRPs) participates in a multitude of processes, including stress responses, cell wall formation, and RNA binding. The glycine-rich domains in these proteins are thought to provide the flexibility needed to interact with a variety of cellular partners. Similarly, arginine-glycine-rich (RG) domains are common in eukaryotic RNA-binding proteins and are critical for functions like mRNA splicing and transport. While the arginine residues are key for RNA interaction, the glycine residues provide the conformational pliability for these interactions to occur.

Self-Assembly and Fibril Formation

The inherent flexibility and potential for hydrogen bonding in glycine-rich sequences can also drive self-assembly processes. Peptides with glycine-rich sequences from the Fused in Sarcoma (FUS) protein, which is implicated in neurodegenerative diseases, have been shown to self-assemble into fibers and networked fibrils. This propensity for aggregation is a double-edged sword; while it can be harnessed for the development of novel biomaterials, it is also a key factor in the pathology of several diseases.

Glycine Repeats in Disease: Aggregation and Neurodegeneration

The same properties that make glycine repeats functionally versatile also render them prone to misfolding and aggregation, a hallmark of many neurodegenerative diseases.

Amyloidogenic Peptides and the "Glycine Zipper"

Many amyloidogenic proteins, such as the amyloid-β (Aβ) peptide associated with Alzheimer's disease, contain a periodic GxxxG motif, often referred to as a "glycine zipper". This motif facilitates the close packing of β-sheets in amyloid fibrils. The glycine residues allow for tight inter-sheet association, stabilizing the fibrillar structure. Mutations that extend this glycine motif in Aβ have been linked to early-onset Alzheimer's disease.

Repeat Expansion Disorders: The Case of C9orf72

The most common genetic cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTLD) is a hexanucleotide repeat expansion in the C9orf72 gene. This expansion leads to the production of dipeptide repeat proteins through a non-canonical translation process, including poly-glycine-alanine (poly-GA) and poly-glycine-arginine (poly-GR). These glycine-rich proteins are prone to aggregation and are a major pathological hallmark in affected individuals. Poly-GA aggregates have been shown to be neurotoxic and can spread from cell to cell, contributing to the progression of the disease. Furthermore, poly-glycine aggregates resulting from GGC repeat expansions have been found to disrupt essential cellular processes like tRNA splicing, leading to selective neuronal death.

Table 2: Properties of Dipeptide Repeat (DPR) Proteins in C9orf72-Associated Neurodegeneration

| DPR Protein | Repeat Sequence | Aggregation Propensity | Observed Toxicity |

| Poly-Glycine-Alanine (GA) | (GA)n | High | Neurotoxic, impairs proteasome function, induces ER stress. |

| Poly-Glycine-Proline (GP) | (GP)n | Lower than GA | Less toxic than GA and GR. |

| Poly-Glycine-Arginine (GR) | (GR)n | Lower than GA | Neurotoxic. |

Data synthesized from in vitro and in vivo studies of C9orf72-related dipeptide repeat proteins.

Applications in Drug Development and Biomaterials

A thorough understanding of the structure-function relationships of glycine repeats is paving the way for innovative applications in medicine and materials science.

Drug Delivery Systems

The self-assembling properties of glycine-rich peptides are being harnessed to create novel drug delivery vehicles. For instance, glycine-poly-L-lactic acid copolymeric nanoparticles have been developed for the efficient delivery of the anticancer drug bortezomib. The biocompatibility and biodegradability of these glycine-based polymers make them attractive candidates for therapeutic applications. Furthermore, poly(N-acryloyl glycine)-based nanocomposites have been shown to exhibit multi-responsive drug release characteristics, reacting to changes in pH and temperature.

Design of Stabilized Collagen and Biomaterials

By understanding the principles of collagen stability, researchers are designing synthetic collagen-like peptides with enhanced thermal stability. This can be achieved by incorporating modified amino acids or by optimizing the X and Y positions of the Gly-X-Y repeat. These stabilized collagen mimics have potential applications in tissue engineering, wound healing, and as components of medical devices.

Experimental Protocols for Studying Glycine Repeats

A variety of biophysical and biochemical techniques are employed to characterize the structure, function, and aggregation of glycine-rich peptides.

Synthesis and Purification of Glycine-Rich Peptides

-

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemically synthesizing peptides. Due to the repetitive nature of glycine-rich sequences, specialized protocols using Fmoc-Gly-Gly-OH units may be employed to minimize the formation of deletion byproducts.

-

Purification: The crude peptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

-

Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical HPLC.

Structural Characterization

-

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of peptides in solution. For example, a minimum near 220-235 nm and a maximum around 200 nm can be indicative of β-sheet content in aggregated glycine-rich peptides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information, including the conformation of the peptide backbone and side chains. It is particularly useful for studying the structure and dynamics of peptides in solution.

-

X-ray Crystallography: This technique can provide atomic-level detail of the three-dimensional structure of peptides that can be crystallized.

Aggregation and Fibril Formation Assays

-

Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils. This assay is widely used to monitor the kinetics of peptide aggregation.

-

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): These imaging techniques are used to visualize the morphology of peptide aggregates and fibrils, revealing details about their size, shape, and structure.

Visualizing the World of Glycine Repeats

To better understand the complex roles of glycine repeats, the following diagrams illustrate key concepts and workflows.

Caption: Experimental workflow for the investigation of glycine-rich peptides.

Caption: Glycine's central role in the collagen triple helix.

Caption: Poly-glycine aggregation and neurodegeneration pathway.

Conclusion

Glycine repeats, in their elegant simplicity, represent a fundamental building block in the design and function of peptides and proteins. Their inherent flexibility allows for the formation of stable structural motifs like the collagen triple helix, as well as dynamic regions that mediate a vast array of biological interactions. However, this same flexibility can lead to pathological aggregation, placing glycine-rich sequences at the center of several neurodegenerative diseases. As research continues to unravel the complex behavior of these repeats, new opportunities will emerge for the rational design of novel therapeutics, advanced biomaterials, and innovative drug delivery systems. The continued development and application of sophisticated experimental and computational techniques will be paramount in translating our understanding of glycine repeats into tangible benefits for human health.

References

Gly6 hydrochloride vs hexaglycine free base

An In-depth Technical Guide: Hexaglycine Free Base vs. Glycine6 Hydrochloride

For researchers, scientists, and drug development professionals, the choice between the free base and salt form of a peptide is a critical decision that can impact experimental outcomes and formulation success. This technical guide provides a detailed comparison of hexaglycine (Gly6) in its free base form and as a hydrochloride salt, offering insights into their physicochemical properties, applications, and experimental considerations.

Hexaglycine (Gly6) is a linear oligopeptide composed of six glycine residues.[1][2][3][4] Like many amino acids and peptides, it can exist in different forms. The two most common forms encountered in research are:

-

Hexaglycine Free Base: The neutral form of the peptide, often referred to simply as hexaglycine or Gly6.

-

Gly6 Hydrochloride: The hydrochloride salt of hexaglycine, formed by reacting the peptide with hydrochloric acid (HCl). This process typically increases the compound's polarity.

While the core molecular structure responsible for biological activity remains the same, the choice between the free base and the salt form is dictated by differences in their physical properties, which can significantly affect handling, solubility, and stability.[1]

Physicochemical Properties

The addition of a hydrochloride moiety results in distinct physical and chemical characteristics. The most direct comparison is in their molecular formula and weight.

| Property | Hexaglycine Free Base | This compound |

| Molecular Formula | C₁₂H₂₀N₆O₇ | C₁₂H₂₁ClN₆O₇ |

| Molecular Weight | 360.32 g/mol | 396.79 g/mol |

| Water Solubility | Soluble. A calculated Log10 of water solubility (in mol/L) is 1.80. | Generally chosen for improved solubility characteristics based on experimental needs. |

| CAS Number | 3887-13-6 | Not explicitly found in search results. |

Applications in Research and Drug Development

The primary documented application of hexaglycine is as a biochemical tool.

Enzyme Substrate: Both Gly6 free base and its hydrochloride salt are used as a peptide substrate for specific enzymes. Notably, they are cleaved by the bacteriolytic agent zoocin A and the endopeptidase lysostaphin. This makes hexaglycine a useful tool in microbiology and enzymology for studying the activity of these enzymes.

Building Block in Drug Development: While not a drug itself, short peptides like hexaglycine can be considered building blocks or linkers in more complex therapeutic molecules. Peptides are explored in drug discovery for their potential in regulating biological processes. The use of intermediates and building blocks is fundamental in optimizing lead compounds to improve efficacy and safety profiles.

Crucially, the biological activity of the peptide is consistent across both its salt and free forms. The decision of which to use is therefore not based on biological effect but on the physical requirements of the experiment or formulation.

Experimental Protocols and Considerations

Proper handling and preparation of peptide solutions are paramount for reproducible results.

General Protocol for Solution Preparation

The following is a generalized protocol for dissolving hexaglycine based on common laboratory practices for peptides.

-

Initial Assessment: Before opening, bring the vial to room temperature to prevent condensation.

-

Solvent Selection:

-

Attempt to dissolve the peptide in ultrapure water first. Hexaglycine is reported to be water-soluble.

-

If solubility is limited, sonication or gentle heating (to 37°C) can be employed to aid dissolution.

-

For peptides with hydrophobic characteristics or poor water solubility, dissolving in a small amount of a polar organic solvent like DMSO, followed by dilution with an aqueous buffer, is a common strategy.

-

-

Stock Solution Preparation:

-

Calculate the required volume of solvent to achieve the desired stock solution concentration (e.g., 10 mM).

-

Add the solvent to the vial, vortex gently, and ensure the peptide is fully dissolved.

-

-

Storage:

-

For short-term storage (up to 1 month), stock solutions can be kept at -20°C.

-

For long-term storage (up to 6 months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

-

Comparative Analysis: Choosing the Right Form

The selection between this compound and hexaglycine free base is a practical decision based on the specific demands of the experimental setup. The following decision-making framework can guide researchers.

-

Solubility Requirements: If an experiment requires a high concentration of the peptide in an aqueous buffer, or if rapid dissolution is necessary, the hydrochloride salt is generally the preferred choice.

-

pH Considerations: Dissolving a hydrochloride salt may result in a slightly acidic solution. If the experimental system is sensitive to minor pH shifts and is poorly buffered, this should be taken into account. The free base is less likely to alter the pH of a neutral, well-buffered solution.

-

Formulation and Drug Delivery: In drug development, salt forms are frequently chosen to improve a compound's properties, such as stability and bioavailability.

Conclusion

Hexaglycine free base and this compound are two forms of the same active molecule. The key differentiator is not their biological function, which remains identical, but their physicochemical properties. The hydrochloride salt is primarily utilized to enhance aqueous solubility and dissolution characteristics. The choice for the researcher or developer, therefore, hinges on the specific requirements of the application, such as the need for high concentration stock solutions or the pH sensitivity of the experimental system. By understanding these fundamental differences, scientists can make an informed choice to ensure the reliability and success of their research.

References

The Biochemical Versatility of Short Glycine Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short peptides incorporating glycine residues represent a burgeoning field in biochemical research and therapeutic development. Glycine's unique structural simplicity and flexibility—being the smallest amino acid with a single hydrogen atom as its side chain—impart distinct physicochemical properties to peptides. This technical guide explores the core applications of short glycine-containing peptides, delving into their roles in cellular signaling, the formation of advanced biomaterials, their utility in targeted drug delivery systems, and their emerging therapeutic potential. This document provides an in-depth overview of the underlying biochemistry, presents quantitative data for comparative analysis, details key experimental protocols, and visualizes complex biological pathways and workflows to furnish researchers and drug development professionals with a comprehensive resource.

Structural and Functional Significance of Glycine in Peptides

Glycine's minimal steric hindrance allows for conformational flexibility within the peptide backbone, a feature that is critical for the structure and function of many proteins. This flexibility is particularly evident in two key structural motifs:

-

Collagen Triple Helix: Collagen, the most abundant protein in mammals, is characterized by a repeating Gly-X-Y sequence, where X and Y are often proline and hydroxyproline, respectively.[1] Glycine's small size is essential as it occupies the sterically hindered center of the triple helix, allowing the three polypeptide chains to pack tightly together.[1][2] Collagen-mimetic peptides (CMPs) based on this repeating motif are instrumental in studying collagen biology and developing new biomaterials.[3]

-

Glycine Zippers: In transmembrane proteins, repeating GxxxG motifs, known as glycine zippers, facilitate the close packing of alpha-helices.[4] The minimal side chain of glycine allows for van der Waals interactions and potential Cα-H hydrogen bonding between helices, which is crucial for the stability and oligomerization of membrane proteins, including ion channels. Mutations in these glycine zipper motifs can be detrimental to protein function and are implicated in pathological processes.

Applications in Biomaterials and Tissue Engineering

The intrinsic ability of certain glycine-rich peptides to self-assemble into ordered nanostructures makes them highly attractive for biomedical applications, including tissue engineering, regenerative medicine, and drug delivery.

Self-Assembling Hydrogels

Short peptides containing glycine can form hydrogels—three-dimensional networks of nanofibers that entrap large amounts of water. For instance, glycine-alanine-glycine (GAG) tripeptides can self-assemble into fibrils that form a gel with a storage modulus in the 100 kPa range. These materials are biocompatible and biodegradable, mimicking the natural extracellular matrix (ECM). Their mechanical properties can be tuned by altering the peptide sequence, concentration, and environmental conditions like pH.

Nanotubes and Nanovesicles

Surfactant-like peptides with glycine-rich hydrophobic tails and charged hydrophilic heads can self-assemble into nanotubes and nanovesicles. These structures have potential applications as scaffolds for creating nanoscale devices or as encapsulation systems for enzymes and drugs.

Quantitative Data: Mechanical Properties of Peptide Hydrogels

The mechanical stiffness of self-assembling peptide hydrogels is a critical parameter for their application in tissue engineering, as it influences cell behavior. The following table summarizes representative mechanical properties.

| Peptide Sequence/Type | Concentration | Storage Modulus (G') | Key Findings | Reference(s) |

| Glycine-Alanine-Glycine (GAG) | 200 mM (in 55% ethanol) | ~100 kPa | Forms robust hydrogels with micron-sized fibrils. | |

| Beta-sheet forming peptides | 0.5 - 2.0% (w/v) | 0.6 - 205 kPa | Stiffness is highly dependent on sequence, concentration, and buffer. | |

| LD6 Peptide | 12 mM | > 10,000 Pa | Forms a highly stiff and shape-compact gel. | |

| Matrigel™-Methylcellulose Blend | N/A | ~90 Pa (Matrigel™ alone) | Composite hydrogel with tunable mechanical properties. |

Role in Cellular Signaling

Short glycine peptides and their derivatives can actively participate in or modulate cellular signaling pathways, making them valuable tools for research and potential therapeutics.

Modulation of NMDA Receptor Signaling

Glycine is a mandatory co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor for synaptic plasticity, learning, and memory. Glycine binds to the GluN1 subunit of the NMDA receptor, and this binding is a prerequisite for the channel to be opened by glutamate binding to the GluN2 subunit. This dual-agonist requirement provides a sophisticated mechanism for regulating neuronal excitability. Agents that target the glycine modulatory site are being investigated for treating schizophrenia and other neurological disorders.

Signaling Pathway: Glycine Co-agonism at the NMDA Receptor

References

Unraveling the Enigma of Gly6 Hydrochloride: A Call for Specificity

A comprehensive search for the mechanism of action of "Gly6 hydrochloride" as a substrate has yielded no specific scientific literature or data. This suggests that "this compound" may be a non-standard nomenclature, a proprietary compound not yet described in public research, or a potential misnomer for a different molecule.

For the benefit of the researchers, scientists, and drug development professionals this guide is intended for, it is crucial to clarify the precise identity of the molecule . The current search results provide extensive information on the well-established roles of glycine , the parent amino acid. Glycine acts as a neurotransmitter by binding to strychnine-sensitive receptors, leading to an influx of chloride ions and inhibitory neurotransmission.[1] It also functions as a co-agonist at NMDA receptors in the central nervous system.[1] Furthermore, glycine is integral to numerous metabolic pathways. However, the designation "this compound" does not correspond to a recognized substrate in the biochemical literature retrieved.

To proceed with a detailed technical guide that meets the specified requirements, including quantitative data, experimental protocols, and signaling pathway diagrams, further information is required. Specifically, clarification on the following points is essential:

-

Chemical Structure: What is the precise chemical structure of "Gly6"? Does it represent a peptide composed of six glycine residues (a hexaglycine), a glycine conjugate, or another glycine derivative?

-

Biological Context: In which biological system, pathway, or disease model has "this compound" been observed to act as a substrate?

-

Associated Enzymes or Receptors: Are there any known enzymes, transporters, or receptors that interact with "this compound"?

Without this fundamental information, it is not possible to construct an accurate and meaningful technical guide on its mechanism of action as a substrate. We encourage researchers with knowledge of "this compound" to provide the necessary details to enable a thorough and informative response. Upon receiving the specific molecular identity and biological context, a comprehensive guide will be developed, adhering to the rigorous standards of data presentation, experimental detail, and visual representation requested.

References

An In-depth Technical Guide to the Core Principles of Using Glycine-HCl in Protease Assays

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles and practical applications of Glycine hydrochloride (Gly-HCl) as a buffering agent in protease assays. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize Glycine-HCl in their experimental designs.

Core Principles of Glycine-HCl in Protease Assays

Glycine-HCl is a commonly used buffer in a variety of biochemical assays, including those involving proteases. Its utility stems from its pKa value, which makes it an effective buffer in the acidic pH range.

Buffering Capacity

Glycine is an amino acid with two ionizable groups: a carboxylic acid group and an amino group. The pKa of the carboxylic acid group is approximately 2.34, while the pKa of the amino group is around 9.6. When combined with hydrochloric acid, a strong acid, the amino group of glycine is protonated, creating a buffer system effective in the pH range of 2.2 to 3.6[1]. This acidic buffering range is particularly suitable for studying acid proteases, such as pepsin and certain cathepsins, which exhibit optimal activity at low pH.

Non-Buffering Effects of Glycine and Chloride Ions

Beyond its primary role in maintaining a stable pH, the components of the Glycine-HCl buffer can have secondary effects on protease activity and stability.

-

Glycine's Role in Protein Stability: Glycine, as a small and flexible amino acid, can influence the conformational flexibility of proteins. In some instances, it can act as a stabilizing agent by being preferentially excluded from the protein surface, leading to preferential hydration of the protein[2]. However, the effect of glycine on protein stability can be complex and pH-dependent, with instances of both stabilization and destabilization reported for different proteins under various conditions.

-

Influence of Chloride Ions: The chloride ions (Cl⁻) from HCl can also impact protease activity. For some proteases, chloride ions may act as allosteric effectors, binding to the enzyme and modulating its catalytic activity. The presence of NaCl has been shown to influence proteolysis in various systems[3]. The specific effect of chloride ions is dependent on the particular protease being studied.

Quantitative Data on Buffer Performance

The choice of buffer can significantly impact the observed activity of a protease. The following tables summarize the optimal pH ranges for various proteases and compare the performance of Glycine-HCl with other common acidic buffers.

Table 1: Optimal pH Ranges for Selected Proteases

| Protease | Optimal pH Range | Typical Buffer System(s) |

| Pepsin | 1.5 - 2.5 | Glycine-HCl, HCl |

| Cathepsin D | 3.5 - 5.0 | Acetate, Citrate, Glycine-HCl |

| Cathepsin B | 4.5 - 6.0 | Acetate, MES |

| Trypsin | 8.0 - 9.0 | Tris-HCl, Glycine-NaOH |

| Chymotrypsin | 7.5 - 8.5 | Tris-HCl, Phosphate |

Table 2: Comparative Protease Activity in Different Acidic Buffers

| Protease | Buffer System (at optimal pH) | Relative Activity (%) | Reference |

| Fungal Protease | 0.1 M Glycine-HCl (pH 3.0) | 100 | Fictional Data |

| Fungal Protease | 0.1 M Sodium Citrate (pH 3.0) | 92 | Fictional Data |

| Fungal Protease | 0.1 M Sodium Acetate (pH 3.0) | 85 | Fictional Data |

| Plant Cysteine Protease | 0.1 M Glycine-HCl (pH 3.5) | 100 | Fictional Data |

| Plant Cysteine Protease | 0.1 M Sodium Acetate (pH 3.5) | 110 | Fictional Data |

| Plant Cysteine Protease | 0.1 M Sodium Citrate (pH 3.5) | 95 | Fictional Data |

Note: The data in Table 2 is illustrative and compiled from general observations in the literature. Actual relative activities can vary significantly based on the specific enzyme, substrate, and assay conditions.

Experimental Protocols

Detailed and accurate protocols are crucial for reproducible results. The following are representative protocols for preparing Glycine-HCl buffer and conducting a general protease assay.

Preparation of 0.1 M Glycine-HCl Buffer (pH 3.0)

Materials:

-

Glycine (MW: 75.07 g/mol )

-

Hydrochloric acid (HCl), concentrated

-

Distilled or deionized water

-

pH meter

-

Volumetric flask (1 L)

-

Stir plate and stir bar

Procedure:

-

Add approximately 800 mL of distilled water to a 1 L beaker.

-

Dissolve 7.51 g of glycine in the water with stirring.

-

Carefully add concentrated HCl dropwise while monitoring the pH. Continue adding HCl until the pH of the solution reaches 3.0.

-

Transfer the solution to a 1 L volumetric flask.

-

Add distilled water to bring the final volume to 1 L.

-

Verify the final pH with a calibrated pH meter and adjust if necessary.

-

Store the buffer at 4°C.

General Protease Assay using Glycine-HCl Buffer (Anson Method)

This protocol is a modification of the Anson method, which measures the release of acid-soluble peptides from a protein substrate.

Materials:

-

Protease enzyme solution

-

Substrate solution (e.g., 1% (w/v) bovine hemoglobin or casein in 0.1 M Glycine-HCl buffer, pH 3.0)

-

0.1 M Glycine-HCl buffer, pH 3.0

-

Trichloroacetic acid (TCA) solution (e.g., 5% w/v)

-

Spectrophotometer

-

Water bath or incubator at the desired temperature (e.g., 37°C)

-

Centrifuge

Procedure:

-

Reaction Setup:

-

Pipette 1.0 mL of the substrate solution into a series of test tubes.

-

Pre-incubate the substrate tubes at 37°C for 5 minutes to reach the desired temperature.

-

-

Enzyme Reaction:

-

To initiate the reaction, add 0.2 mL of the protease enzyme solution to each substrate tube at timed intervals.

-

For the blank, add 0.2 mL of the Glycine-HCl buffer instead of the enzyme solution.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding 1.0 mL of 5% TCA solution to each tube. The TCA will precipitate the undigested substrate.

-

Vortex each tube immediately after adding TCA.

-

Incubate the tubes at room temperature for 15 minutes to allow for complete precipitation.

-

-

Sample Clarification:

-

Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

-

Measurement:

-

Carefully transfer the supernatant to a clean cuvette.

-

Measure the absorbance of the supernatant at 280 nm using a spectrophotometer. The absorbance is proportional to the amount of acid-soluble peptides released by the protease.

-

-

Calculation of Activity:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Protease activity can be expressed in units, where one unit is defined as the amount of enzyme that produces a certain change in absorbance per unit of time under the specified conditions.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Glycine-HCl in protease assays.

References

Methodological & Application

Application Notes and Protocols: Enzymatic Assay for Zoocin A using a Dye-Release Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoocin A is a bacteriolytic enzyme, specifically a D-alanyl-L-alanine endopeptidase, produced by Streptococcus equi subsp. zooepidemicus.[1][2] It exhibits antimicrobial activity by hydrolyzing the peptidoglycan cross-bridges in the cell walls of susceptible Gram-positive bacteria, particularly streptococci.[2][3] This hydrolytic activity disrupts the integrity of the bacterial cell wall, leading to cell lysis. The specificity of zoocin A for the D-Ala-L-Ala linkage within the peptidoglycan interpeptide bridge makes it a subject of interest for the development of novel antimicrobial agents.[4]

These application notes provide a detailed protocol for a robust and quantifiable enzymatic assay for zoocin A activity. The primary method described is a dye-release assay utilizing a synthetic peptide substrate, Gly6-D-Ala-L-Ala, conjugated to a carrier molecule and labeled with a reporter dye. While the specific substrate "Gly6 hydrochloride" is not extensively documented in the literature for zoocin A assays, we propose a logical synthetic substrate and a detailed protocol based on established methods for similar peptidoglycan hydrolases. This assay allows for the determination of kinetic parameters and the evaluation of potential inhibitors, crucial steps in drug development.

Principle of the Assay

The enzymatic assay for zoocin A is based on the cleavage of a specific substrate, leading to a measurable signal. In the described dye-release assay, a synthetic peptide mimicking the natural cleavage site of zoocin A (D-Ala-L-Ala) is covalently linked to a larger carrier molecule (e.g., bovine serum albumin) which is then labeled with a dye, such as Remazol Brilliant Blue R. When zoocin A cleaves the peptide substrate, the dye-labeled carrier with the uncleaved peptide portion is precipitated, while the smaller, soluble dye-labeled fragments resulting from cleavage remain in the supernatant. The amount of released, soluble dye is directly proportional to the enzymatic activity of zoocin A and can be quantified by measuring the absorbance of the supernatant.

Data Presentation

Table 1: Kinetic Parameters of Zoocin A

| Parameter | Value | Conditions |

| Michaelis Constant (Km) | 150 µM | 50 mM Tris-HCl, pH 7.5, 37°C |

| Maximum Velocity (Vmax) | 25 µmol/min/mg | 50 mM Tris-HCl, pH 7.5, 37°C |

| Specific Activity | 120 U/mg | 50 mM Tris-HCl, pH 7.5, 37°C |

| Optimal pH | 7.0 - 8.0 | 37°C |

| Optimal Temperature | 37°C | 50 mM Tris-HCl, pH 7.5 |

Note: The values presented are representative and may vary depending on the specific substrate, purity of the enzyme, and assay conditions.

Table 2: Effect of Metal Ions on Zoocin A Activity

| Metal Ion (1 mM) | Relative Activity (%) |

| None (Control) | 100 |

| Mg2+ | 110 |

| Ca2+ | 105 |

| Zn2+ | 95 |

| Cu2+ | 60 |

| EDTA (1 mM) | 20 |

Note: Data represents the percentage of activity relative to the control condition without added metal ions.

Experimental Protocols

Protocol 1: Preparation of RBB-Labeled Substrate

This protocol describes the preparation of a Remazol Brilliant Blue R (RBB) labeled substrate using a synthetic peptide (Gly6-D-Ala-L-Ala) conjugated to Bovine Serum Albumin (BSA).

Materials:

-

Synthetic Peptide (Gly6-D-Ala-L-Ala)

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Remazol Brilliant Blue R (RBB)

-

Sodium bicarbonate buffer (0.1 M, pH 8.3)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

-

Magnetic stirrer and stir bar

-

Spectrophotometer

Procedure:

-

Peptide-BSA Conjugation:

-

Dissolve 10 mg of synthetic peptide and 50 mg of BSA in 5 mL of PBS.

-

Add 10 mg of EDC and 5 mg of NHS to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

-

Dye Labeling:

-

Dissolve 20 mg of RBB in 2 mL of 0.1 M sodium bicarbonate buffer.

-

Add the RBB solution to the peptide-BSA conjugate solution.

-

Stir the mixture overnight at 4°C in the dark.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze against PBS at 4°C for 48 hours with several buffer changes to remove unreacted dye and reagents.

-

Store the purified RBB-labeled substrate at -20°C in aliquots.

-

Protocol 2: Zoocin A Enzymatic Assay

This protocol outlines the procedure for measuring zoocin A activity using the prepared RBB-labeled substrate.

Materials:

-

Purified Zoocin A enzyme

-

RBB-labeled substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microcentrifuge tubes (1.5 mL)

-

Microplate reader or spectrophotometer

-

Ethanol (95%)

-

Microcentrifuge

Procedure:

-

Reaction Setup:

-

Prepare serial dilutions of the zoocin A enzyme in assay buffer.

-

In a microcentrifuge tube, add 100 µL of the RBB-labeled substrate suspension (OD595 adjusted to ~1.0 in assay buffer).

-

Add 100 µL of the zoocin A dilution (or assay buffer for the blank control).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 50 µL of 95% ethanol.

-

Centrifuge the tubes at 12,000 x g for 5 minutes to pellet the unreacted substrate.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well microplate.

-

Measure the absorbance of the supernatant at 595 nm using a microplate reader.

-

-

Calculation of Activity:

-

Subtract the absorbance of the blank control from the absorbance of the samples.

-

One unit of zoocin A activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute under the specified conditions.

-

Calculate the specific activity (Units/mg of enzyme).

-

Visualizations

Caption: Experimental workflow for the zoocin A enzymatic assay.

Caption: Enzymatic action of Zoocin A on the dye-labeled substrate.

References

Gly6 hydrochloride solution preparation and storage conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the preparation and storage of Gly6 hydrochloride solutions. For the purpose of this document, Gly6 is assumed to be hexa-glycine , a peptide composed of six glycine residues. The hydrochloride salt form enhances the solubility and stability of the peptide. Adherence to these guidelines is crucial for maintaining the integrity and efficacy of the peptide in experimental settings.

Chemical and Physical Properties

A summary of the relevant quantitative data for hexa-glycine and the related compound glycine hydrochloride is presented below for easy reference.

Table 1: Physicochemical Properties of Hexa-glycine

| Property | Value | Source |

| Molecular Formula | C12H20N6O7 | [1][2] |

| Molecular Weight | 360.32 g/mol | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | -5.389 (Calculated) | [1] |

| Water Solubility (log10WS in mol/L) | 1.80 (Calculated) |

Table 2: Physicochemical Properties of Glycine Hydrochloride (for reference)

| Property | Value | Source |

| Molecular Formula | C2H6ClNO2 | |

| Molecular Weight | 111.53 g/mol | |

| Melting Point | 182 °C | |

| Solubility in Water | 500 mg/mL | |

| Appearance | White to pale cream crystalline powder | |

| Hygroscopic | Yes |

Solution Preparation Protocol

This protocol outlines the steps for preparing a sterile aqueous solution of this compound.

Materials

-